BENGHE Foundational & Exploratory

Check Availability & Pricing

Demelverine: An In-depth Technical Guide on its
Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Demelverine

Cat. No.: B085602

For Researchers, Scientists, and Drug Development Professionals

Abstract

Demelverine is a spasmolytic agent with a papaverine-like mechanism of action, also
classified as an anticholinergic agent.[1] This technical guide provides a comprehensive
overview of the available scientific and technical information regarding its discovery, history,
and pharmacological properties. Due to the limited publicly available data, this document
synthesizes known information and highlights areas where further research is required.

Introduction

Demelverine is a tertiary amine with a molecular formula of C17H21N and a molecular weight
of 239.36 g/mol . It is structurally distinct from many other anticholinergic agents. While its
primary classification is as a spasmolytic, its anticholinergic properties contribute to its overall
pharmacological profile. This guide aims to collate the fragmented information available on
Demelverine to provide a coherent resource for the scientific community.

Discovery and History

The precise details surrounding the discovery and historical development of Demelverine are
not well-documented in publicly accessible scientific literature. Information regarding the
original researchers, the institution where it was first synthesized, and the timeline of its
development is scarce. This lack of a clear historical narrative presents a significant gap in the
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understanding of this compound's origins and its journey through preclinical and potential
clinical development.

Chemical Synthesis

A definitive, detailed experimental protocol for the synthesis of Demelverine is not readily
available in peer-reviewed journals. However, based on its chemical structure, a logical
synthetic pathway can be proposed.

Proposed Synthetic Pathway

A plausible retrosynthetic analysis of Demelverine (N-methyl-N-(2-
phenylethyl)benzeneethanamine) suggests that it could be synthesized through the N-
alkylation of N-methyl-2-phenylethanamine with a suitable 2-phenylethyl halide or by reductive
amination of phenylacetaldehyde with N-methyl-2-phenylethanamine.

A logical forward synthesis could involve the following steps:

o Formation of N-methyl-2-phenylethanamine: This intermediate can be prepared from 2-
phenylethanamine through reductive amination with formaldehyde or by acylation followed
by reduction.

o N-alkylation: The resulting secondary amine can then be reacted with a 2-phenylethyl halide
(e.q., 2-phenylethyl bromide) in the presence of a base to yield Demelverine.

A visual representation of this proposed synthetic workflow is provided below.

Step 1: Formation of Intermediate Step 2: N-alkylation

g . Reducing Agent g .
(2 phenylethanamine (Formaldehyde) €g. NaBHSCN)) 2-phenylethyl halide

Reductive Amination

N-methyl-2-phenylethanamine

Base

N-alkylation

N-methyl-2-phenylethanamine Demelverine
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Proposed Synthetic Workflow for Demelverine.

Mechanism of Action

Demelverine's pharmacological activity is characterized by two primary mechanisms: a direct
spasmolytic effect similar to papaverine and an anticholinergic effect.

Papaverine-like Spasmolytic Action

The papaverine-like action suggests that Demelverine may act as a non-specific inhibitor of
phosphodiesterases (PDESs). Inhibition of PDEs would lead to an increase in intracellular cyclic
adenosine monophosphate (cCAMP) and/or cyclic guanosine monophosphate (cGMP) levels in
smooth muscle cells. This increase in cyclic nucleotides activates protein kinases, which in turn
phosphorylate various downstream targets, ultimately leading to a decrease in intracellular
calcium concentration and smooth muscle relaxation.

Anticholinergic Activity

As an anticholinergic agent, Demelverine likely acts as a competitive antagonist of
acetylcholine at muscarinic receptors. By blocking the binding of acetylcholine, it inhibits the
parasympathetic stimulation of smooth muscle contraction. The specific affinities of
Demelverine for the different muscarinic receptor subtypes (M1-M5) have not been reported in
the available literature. Understanding this receptor-binding profile would be crucial for a more
precise characterization of its pharmacological effects and potential side effects.

The following diagram illustrates the potential signaling pathways involved in Demelverine's
mechanism of action.
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Potential Signaling Pathways of Demelverine.

Preclinical and Clinical Data

A thorough search of scientific databases and clinical trial registries did not yield any publicly
available guantitative data from preclinical or clinical studies of Demelverine. Information on its
pharmacokinetic profile (absorption, distribution, metabolism, and excretion), toxicology, and
efficacy in animal models or human subjects is not documented in the accessible literature. A
single clinical trial identifier, NCT06156449, has been noted, but no results or detailed
information about this study are currently available.

Data Summary

Due to the absence of quantitative data in the public domain, a tabular summary of
Demelverine's properties cannot be compiled at this time. Key data points that would be
essential for a comprehensive understanding of this compound and are currently unavailable
include:

e Physicochemical Properties: pKa, logP, solubility.
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e Pharmacological Data: IC50/EC50 values for PDE inhibition, Ki values for muscarinic
receptor subtypes.

o Pharmacokinetic Parameters: Bioavailability, half-life, clearance, volume of distribution.

o Toxicological Data: LD50, NOAEL (No-Observed-Adverse-Effect Level).

Conclusion and Future Directions

Demelverine remains a poorly characterized compound in the public scientific domain. While
its classification as a spasmolytic and anticholinergic agent provides a general framework for its
potential therapeutic applications, the lack of detailed information on its discovery, synthesis,
and pharmacological properties severely limits its potential for further development.

For researchers and drug development professionals, the following areas represent critical next
steps in the investigation of Demelverine:

 Literature and Patent Archeology: A more profound search of historical chemical and
pharmaceutical literature, as well as patent databases from various countries, may yet
uncover original documents detailing the discovery and development of Demelverine.

» De Novo Synthesis and Characterization: In the absence of a published synthetic protocol, a
de novo synthesis based on established organic chemistry principles would be necessary to
obtain the compound for further study. Full analytical characterization (NMR, MS, etc.) would
be required to confirm its identity.

« In Vitro Pharmacological Profiling: A comprehensive in vitro study is needed to determine its
binding affinities for muscarinic receptor subtypes and its inhibitory activity against various
PDE isoforms.

¢ Preclinical In Vivo Studies: Should in vitro studies yield promising results, evaluation in
relevant animal models of smooth muscle spasm would be warranted to assess its efficacy,
pharmacokinetics, and safety profile.

This technical guide serves as a starting point for future research into Demelverine,
highlighting the significant knowledge gaps that need to be addressed to fully understand and
potentially exploit its therapeutic value.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 6/6 Tech Support


https://www.benchchem.com/product/b085602?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/28192719/
https://pubmed.ncbi.nlm.nih.gov/28192719/
https://pubmed.ncbi.nlm.nih.gov/28192719/
https://www.benchchem.com/product/b085602#demelverine-discovery-and-history
https://www.benchchem.com/product/b085602#demelverine-discovery-and-history
https://www.benchchem.com/product/b085602#demelverine-discovery-and-history
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b085602?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b085602?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

